molecular formula C17H11Cl2N3O3S B3458335 N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide CAS No. 301175-57-5

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide

Cat. No.: B3458335
CAS No.: 301175-57-5
M. Wt: 408.3 g/mol
InChI Key: YEDLBWGQVTXRPL-UHFFFAOYSA-N
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Description

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide (molecular formula: C₁₇H₁₁Cl₂N₃O₃S) is a benzamide derivative featuring a thiazole ring substituted with a 2,5-dichlorobenzyl group and a nitro group at the 2-position of the benzamide moiety . Key attributes include:

  • Synthesis: Likely synthesized via amide coupling between a 5-(2,5-dichlorobenzyl)-1,3-thiazol-2-amine and 2-nitrobenzoyl chloride, analogous to methods used for similar compounds .

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c18-11-5-6-14(19)10(7-11)8-12-9-20-17(26-12)21-16(23)13-3-1-2-4-15(13)22(24)25/h1-7,9H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDLBWGQVTXRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301175-57-5
Record name N-(5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-2-NITROBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorobenzyl chloride, which is then reacted with thioamide to form the thiazole ring. The resulting intermediate is further reacted with 2-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and thiazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Nitazoxanide Analogue (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide)

  • Molecular Formula : C₁₂H₇ClF₂N₂O₂S .
  • Key Differences: Substituents: Nitazoxanide’s analogue has a 5-chlorothiazole and 2,4-difluorobenzamide, whereas the target compound features a dichlorobenzyl-thiazole and 2-nitrobenzamide. Biological Target: Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
  • Synthesis : Prepared via reaction of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .

N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitrobenzofuran-2-carbohydrazide

  • Key Features: Contains a benzofuran ring with nitro and hydroxyl groups, coupled to an ethylamino-substituted dihydrothiazole .
  • Structural Contrasts: The benzofuran core vs. benzamide in the target compound.
  • Synthesis : Involves condensation of carbohydrazide derivatives with acetaldehyde, followed by functionalization at the hydroxyl position .

General Structural Trends and Bioactivity Implications

Compound Molecular Formula Substituents Biological Target Synthesis Method
Target Compound C₁₇H₁₁Cl₂N₃O₃S 2-nitrobenzamide, 5-(2,5-dichlorobenzyl) PFOR (hypothesized) Amide coupling
Nitazoxanide Analogue C₁₂H₇ClF₂N₂O₂S 2,4-difluorobenzamide, 5-chlorothiazole PFOR inhibitor Acyl chloride + amine
Benzofuran Derivative Not fully reported 3-hydroxy-5-nitrobenzofuran, ethylaminothiazole Unknown Condensation + alkylation
  • Lipophilicity: Dichlorobenzyl substitution likely increases logP compared to ethylamino or fluorinated analogs, favoring passive diffusion across biological membranes.

Research Findings and Data Analysis

Crystallographic Insights

  • The target compound’s structure was validated using crystallographic techniques (e.g., SHELX programs), which are standard for small-molecule refinement . Hydrogen-bonding patterns, such as N–H⋯N interactions observed in nitazoxanide analogs, may stabilize molecular packing and influence solubility .

Biological Activity

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H12Cl2N2OS
  • Molecular Weight : 363.26 g/mol
  • IUPAC Name : N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
  • SMILES : C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

The compound features a thiazole ring fused with a benzamide structure, which is characteristic of many biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Its mechanism may involve the inhibition of bacterial fatty acid synthesis by targeting enoyl-acyl carrier protein reductases (FabI and FabK), similar to other thiazole derivatives .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Biological Activity Data

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
Enzyme InhibitionFabI/FabKCompetitive inhibition

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .
  • Cancer Cell Studies : In vitro studies using HeLa cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table illustrates the comparison between this compound and other thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesInhibition of fatty acid synthesis
2-substituted thiazolesModerateVariableDiverse mechanisms including enzyme inhibition
Thiazole-based anticancer agentsYesHighApoptosis induction through caspase activation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide

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